2-(Anilinomethyl)-1,3-diphenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Anilinomethyl)-1,3-diphenylpropane-1,3-dione is an organic compound that features a unique structure with an anilinomethyl group attached to a 1,3-diphenylpropane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethyl)-1,3-diphenylpropane-1,3-dione typically involves the reaction of aniline with 1,3-diphenylpropane-1,3-dione under specific conditions. One common method is the nucleophilic substitution reaction where aniline acts as a nucleophile, attacking the carbonyl carbon of 1,3-diphenylpropane-1,3-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling the temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Anilinomethyl)-1,3-diphenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The anilinomethyl group can participate in substitution reactions, where the aniline moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or other nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-(Anilinomethyl)-1,3-diphenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to understand biological pathways.
Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Anilinomethyl)-1,3-diphenylpropane-1,3-dione exerts its effects involves its interaction with specific molecular targets. The anilinomethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Anilinomethyl)-1,3-diphenylpropane-1,3-dione: shares similarities with other aniline derivatives and diphenylpropane compounds.
N-Phenylbenzamide: Similar in structure but lacks the diphenylpropane backbone.
Benzanilide: Another aniline derivative with different functional groups.
Uniqueness
What sets this compound apart is its unique combination of anilinomethyl and diphenylpropane-1,3-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
182928-84-3 |
---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(anilinomethyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C22H19NO2/c24-21(17-10-4-1-5-11-17)20(16-23-19-14-8-3-9-15-19)22(25)18-12-6-2-7-13-18/h1-15,20,23H,16H2 |
InChI Key |
BXLRRIVKPAYCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.